molecular formula C20H15FN4O2S3 B11286780 N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11286780
M. Wt: 458.6 g/mol
InChI Key: VYZQIAFINSBCNJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolopyrimidine core, and a thioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl group and the thioacetamide moiety. Common reagents and conditions used in these reactions include:

    Reagents: Fluorobenzene, thioacetamide, o-tolylamine, and various catalysts.

    Conditions: Reactions are often carried out under controlled temperatures, with specific solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide may impart unique properties, such as increased lipophilicity or enhanced biological activity, compared to its analogs with different substituents.

Properties

Molecular Formula

C20H15FN4O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15FN4O2S3/c1-11-4-2-3-5-14(11)25-17-16(30-20(25)28)18(27)24-19(23-17)29-10-15(26)22-13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

VYZQIAFINSBCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S

Origin of Product

United States

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